molecular formula C5H8O2 B187812 3-methylbut-3-enoic acid CAS No. 1617-31-8

3-methylbut-3-enoic acid

Cat. No.: B187812
CAS No.: 1617-31-8
M. Wt: 100.12 g/mol
InChI Key: IGRURXZWJCSNKU-UHFFFAOYSA-N
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Description

3-methylbut-3-enoic acid is an organic compound with the molecular formula C₅H₈O₂. It is a carboxylic acid with a double bond in its structure, making it an unsaturated fatty acid. This compound is also known as isopropenylacetic acid and has a molecular weight of 100.1158 g/mol . It is a colorless liquid with a sharp odor and is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 3-methylbut-3-enoic acid involves the use of 3-chloro-2-methylpropene, tetrabutyl ammonium iodide, and acetonitrile as solvents. The mixture is electrolyzed with constant current after saturating with carbon dioxide at normal pressure. The electrolyte is then subjected to acidification and purification to obtain this compound .

Another method involves the oxidation of 3-methyl-3-butenol using Jones reagent (CrO₃). this method is less environmentally friendly due to the use of chromium compounds .

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product . This method is advantageous due to its high productivity and low cost.

Chemical Reactions Analysis

Types of Reactions

3-methylbut-3-enoic acid undergoes various chemical reactions typical of carboxylic acids:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methylbut-3-enoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbut-3-enoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. This allows it to modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylbut-3-enoic acid is unique due to its branched structure and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its isomers .

Properties

IUPAC Name

3-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRURXZWJCSNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313242
Record name 3-Methyl-3-butenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1617-31-8
Record name 3-Methyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-31-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 3-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-butenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbut-3-enoic acid
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Record name 3-METHYL-3-BUTENOIC ACID
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Record name 3-Methylbut-3-enoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 3-methylbut-3-enoic acid?

A1: this compound is a branched, unsaturated carboxylic acid with the molecular formula C5H8O2. Its structure consists of a four-carbon chain with a carboxylic acid group (-COOH) at one end and a methyl group (-CH3) and a vinyl group (-CH=CH2) attached to the third carbon.

Q2: How is this compound typically synthesized?

A: Several synthetic routes exist for this compound. One approach involves the monoalkylation of the dianions of either 3-methyl-2-butenoic acid or 3-methyl-3-butenoic acid. []

Q3: Can this compound be used in the synthesis of other compounds?

A: Yes, this compound serves as a valuable building block in organic synthesis. For example, it can be esterified with pyrethroidal alcohols to create analogs of the insecticide fenvalerate. [] Additionally, it plays a crucial role in a unified strategy for kainoid synthesis, where a Claisen-Ireland rearrangement constructs contiguous stereogenic centers. This method allows for the creation of various kainoids with different substituents at the pyrrolidine ring's 4-position, highlighting the versatility of this compound in synthetic applications. []

Q4: Are there any unique reactions observed during the electrochemical synthesis involving this compound?

A: Interestingly, during the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, this compound is formed as a minor product. This reaction is significant because it proceeds through an unusual electrochemical pathway. []

Q5: Has this compound been identified in natural sources?

A: Yes, research has revealed the presence of this compound esters in the essential oil extracted from dried elderflowers (Sambucus nigra L.). These esters, particularly those of isosenecioic acid (another name for this compound), are noteworthy as they represent the first discovery of such compounds in the plant kingdom. This finding broadens our understanding of the natural occurrence and potential biological roles of this compound and its derivatives. []

Q6: Can this compound be detected as a metabolic byproduct?

A: Yes, this compound can appear as an artifact in the urinary metabolic profiles of patients with 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. []

Q7: Are there any known biological activities associated with this compound derivatives?

A: Studies on a group of new anthraquinone-derived metabolites called himalaquinones, isolated from the Himalayan Streptomyces sp. PU-MM59, have shown interesting bioactivity. These compounds feature an unusual C-4a this compound aromatic substitution. While some himalaquinones exhibited cytotoxic and regeneration-inhibiting properties, himalaquinone G stood out with a unique mechanism of action. Despite being cytotoxic and inhibiting regeneration, it did not affect 4E-BP1 phosphorylation at tested doses, suggesting a distinct pathway for its biological activity compared to other angucyclinones. []

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